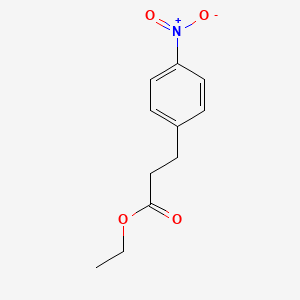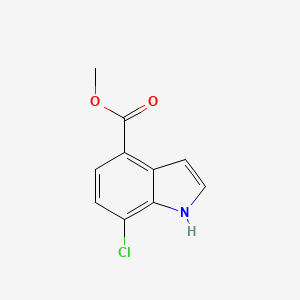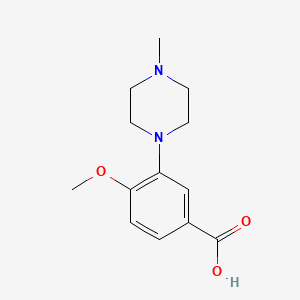![molecular formula C14H23NO4 B1365113 methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate CAS No. 170508-14-2](/img/structure/B1365113.png)
methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Overview
Description
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate (6-Boc-spiro) is an organic compound that has been studied for its potential applications in scientific research and lab experiments. This compound is a derivative of spiro[3.3]heptane, a seven-membered cyclic compound, and has a methyl ester group and a Boc-amino group attached to it. 6-Boc-spiro has been studied for its potential applications in drug discovery, biochemistry, and medicinal chemistry. This introduction will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Boc-spiro.
Scientific Research Applications
Synthesis of Sterically Constrained Amino Acids
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate is utilized in the synthesis of novel amino acids. These amino acids are added to the family of sterically constrained amino acids, which are significant in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Designing Glutamic Acid Analogs
This compound plays a role in designing isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton. These analogs are used to probe different glutamate receptors due to their fixed spatial orientation in the rigid spirocyclic scaffold (Radchenko, Grygorenko, & Komarov, 2008).
Chemical Transformations in Organic Chemistry
It is involved in various chemical transformations, such as reacting with benzaldehyde to give azomethines, leading to heterocyclic spiranes through 1,3-dipolar cycloaddition (Kostyuchenko et al., 2009).
Spiro[3.3]heptane Scaffold in Medicinal Chemistry
The spiro[3.3]heptane motif, central to this compound, is synthesized for use in medicinal chemistry. The three-dimensional shape of these compounds, along with different patterns of fluorine substitution, make them useful in this field (Chernykh et al., 2016).
Enzyme-catalyzed Asymmetric Synthesis
This compound is also significant in enzyme-catalyzed asymmetric synthesis, highlighting its role in creating chiral molecules with potential applications in pharmaceuticals (Naemura & Furutani, 1990).
Development of Non-natural Amino Acids
It is pivotal in the synthesis of non-natural, conformationally rigid amino acids, which are analogs of glutamic acid and lysine, showing potential as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Crystal and Molecular Structure Analysis
The compound is used in the analysis of crystal and molecular structures, contributing to a deeper understanding of molecular conformations in organic chemistry (Glass et al., 1990).
Combinatorial Chemistry
It serves as a building block in combinatorial chemistry, used for diversifying molecular structures for potential applications in drug discovery (Penning & Christoffers, 2012).
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10-7-14(8-10)5-9(6-14)11(16)18-4/h9-10H,5-8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKSJIPMWXDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437611 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate | |
CAS RN |
170508-14-2 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)




![(S)-2-(7,10-dioxo-6,9-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B1365048.png)




